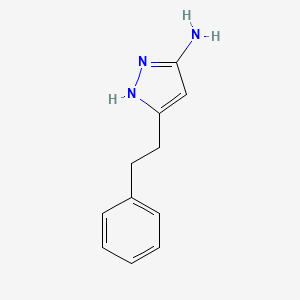

5-(2-Phenylethyl)-1H-pyrazol-3-amine

Description

The exact mass of the compound 5-(2-Phenylethyl)-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-Phenylethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Phenylethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-phenylethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFRSAFQLGCWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652904 | |

| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-40-8 | |

| Record name | 5-(2-Phenylethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-phenylethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities. These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in numerous approved drugs and clinical candidates. Their structural versatility allows for facile modification, enabling the fine-tuning of physicochemical properties and biological targets. The 3-aminopyrazole moiety, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, valuable pyrazole derivative: 5-(2-phenylethyl)-1H-pyrazol-3-amine. This compound, with its phenylethyl substituent, presents an interesting scaffold for further chemical exploration and potential applications in drug discovery programs. We will delve into the underlying principles of its synthesis, provide detailed experimental protocols, and outline the analytical techniques required for its thorough characterization, offering a self-validating framework for researchers in the field.

Synthetic Strategy: A Two-Step Approach to 5-(2-phenylethyl)-1H-pyrazol-3-amine

The most direct and efficient synthetic route to 5-(2-phenylethyl)-1H-pyrazol-3-amine involves a two-step process. The first step is the synthesis of the key intermediate, 3-oxo-5-phenylpentanenitrile, via a Claisen condensation reaction. The subsequent step involves the cyclocondensation of this β-ketonitrile with hydrazine, leading to the formation of the desired 3-aminopyrazole ring.

Caption: Overall synthetic workflow for 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Step 1: Synthesis of 3-Oxo-5-phenylpentanenitrile

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[1][2] In this synthesis, we utilize the condensation of ethyl 3-phenylpropionate with acetonitrile, which acts as the nucleophilic component after deprotonation by a strong base like sodium hydride (NaH). The choice of a non-nucleophilic strong base is crucial to avoid side reactions such as the hydrolysis of the ester or nitrile.

Mechanism Rationale: The reaction is initiated by the deprotonation of acetonitrile by sodium hydride to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl 3-phenylpropionate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketonitrile, 3-oxo-5-phenylpentanenitrile. The reaction is typically driven to completion by the deprotonation of the product, which has a more acidic α-hydrogen, by the liberated ethoxide.

Experimental Protocol: Synthesis of 3-Oxo-5-phenylpentanenitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the THF and stir the suspension under a nitrogen atmosphere.

-

Reactant Addition: In a separate flask, prepare a solution of ethyl 3-phenylpropionate (1.0 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-oxo-5-phenylpentanenitrile.

Step 2: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

The formation of the 3-aminopyrazole ring is achieved through the cyclocondensation of the β-ketonitrile with hydrazine.[3] This reaction is a robust and widely used method for the synthesis of this class of compounds.

Mechanism Rationale: The reaction proceeds via the initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting dihydropyrazole intermediate leads to the aromatic 3-aminopyrazole.

Experimental Protocol: Synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-5-phenylpentanenitrile (1.0 equivalent) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation: Add water to the residue, and collect the resulting precipitate by filtration.

-

Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Caption: Workflow for the characterization of the final product.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the ethyl chain protons (two triplets), a singlet for the pyrazole C4-H, and broad signals for the NH₂ and pyrazole NH protons. |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the ethyl chain, and the three distinct carbons of the pyrazole ring. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine and pyrazole), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole ring, and aromatic C-H bending. |

| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃N₃, MW: 187.24 g/mol ).[4] |

Detailed Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid compound as a KBr pellet or obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Introduce a solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 5-(2-phenylethyl)-1H-pyrazol-3-amine, a valuable building block for medicinal chemistry research. By providing a detailed rationale for the synthetic strategy, step-by-step experimental protocols, and a comprehensive guide to its characterization, this document serves as a self-validating resource for scientists. The successful synthesis and thorough characterization of this compound will enable its use in the development of novel and potentially therapeutic agents.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://www.rsc.

- Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 19, 2026, from https://onlinelibrary.wiley.com/doi/epdf/10.1002/anie.200702434

- 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/136655

- Al-Mulla, A. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 2334–2354. https://doi.org/10.3762/bjoc.13.229

- Synthesis and biological evaluation of some new pyrazole derivatives. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4465-4473.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra09548a

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry, 2013, 1–18. https://doi.org/10.1155/2013/352961

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica, 5(3), 162-169.

- 1000895-40-8(5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Product Description. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/ProductDesc_1000895-40-8_EN.htm

- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research, 6(1), 539-544.

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/2673-4079/4/4/65/pdf

- Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. (n.d.). Retrieved January 19, 2026, from https://www.researchgate.

- 1H-NMR - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://www.rsc.

- Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm

- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 205–221. https://doi.org/10.3762/bjoc.7.28

- SYNTHESIS OF SC99 AND ITS ANALOGS - Oncotarget. (n.d.). Retrieved January 19, 2026, from https://www.oncotarget.com/article/27441/text/

- Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved January 19, 2026, from https://www.rsc.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved January 19, 2026, from https://pubs.acs.org/doi/suppl/10.1021/acs.joc.9b01058/suppl_file/jo9b01058_si_001.pdf

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/1422-8599/20/1/1/pdf

- 3-Oxo-5-phenylpentanenitrile | C11H11NO | CID 12740364 - PubChem. (n.d.). Retrieved January 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/12740364

- Approaches towards the synthesis of 5-aminopyrazoles - ResearchGate. (n.d.). Retrieved January 19, 2026, from https://www.researchgate.net/publication/50228026_Approaches_towards_the_synthesis_of_5-aminopyrazoles

- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/1420-3049/23/1/144/pdf

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra09943a

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.). Retrieved January 19, 2026, from https://patents.google.

- 3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from http://www.orgsyn.org/demo.aspx?prep=CV5P0039

- Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional -Diketones as Precurs - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from https://www.semanticscholar.org/paper/Michael-Addition-of-3-Oxo-3-phenylpropanenitrile-to-Kepe-Mikhaleva/305a4d3f2b87f89b9100a7473708f3e2b2c3d5e2

- 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (n.d.). Retrieved January 19, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.

- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (n.d.). Retrieved January 19, 2026, from https://www.beilstein-archives.org/xiv/2021/48/2021-48.pdf

- Preventing side reactions in the Claisen condensation of ethyl phenylacetate - Benchchem. (n.d.). Retrieved January 19, 2026, from https://www.benchchem.

- 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 19, 2026, from https://openstax.

- 3-Amino-1-phenyl-2-pyrazolin-5-one - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C4149068&Type=MASS&Index=0

- Ethyl 3-phenylpropionate synthesis - ChemicalBook. (n.d.). Retrieved January 19, 2026, from https://www.chemicalbook.com/synthesis/2021-28-5.htm

- Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from https://www.organic-chemistry.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved January 19, 2026, from https://www.mdpi.com/1420-3049/26/19/5888

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C1131186&Type=IR-SPEC&Index=1

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

A Technical Guide to the Biological Evaluation of 3-Aminopyrazole Derivatives

A Note on the Subject Compound: Initial searches for the specific molecule, 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS RN: 1000895-40-8), reveal its existence in chemical databases but a significant lack of published literature detailing its specific biological activities.[1] This guide, therefore, broadens its scope to the well-documented and pharmacologically significant class of 3-aminopyrazoles . The principles, targets, and experimental protocols detailed herein provide a robust framework for investigating the biological activity of 5-(2-phenylethyl)-1H-pyrazol-3-amine and its analogues.

Introduction: The 3-Aminopyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[2][3] Among its derivatives, aminopyrazoles are particularly noteworthy as versatile pharmacophores whose biological effects are profoundly influenced by the position of the amino group.[4][5] The 3-aminopyrazole (3AP) scaffold has garnered substantial attention for its ability to form a hydrogen bond donor-acceptor-donor pattern, which enhances its binding affinity to various biological targets.[6][7] This structural feature has made the 3AP core a privileged framework in the design of ligands for enzymes and receptors, particularly in the fields of oncology and inflammation.[5][8]

Derivatives of 3-aminopyrazole have been successfully developed as potent inhibitors of several key protein families, including:

-

Protein Kinases: A primary focus of 3AP research, with compounds targeting Cyclin-Dependent Kinases (CDKs), AXL receptor tyrosine kinase, and Fibroblast Growth Factor Receptors (FGFRs).[4][9]

-

Other Enzymes: Including cyclooxygenase (COX) and p38 MAP Kinase.[5]

-

Anti-Infective Targets: Showing activity against various bacterial and viral pathogens.[10]

Given this context, it is reasonable to hypothesize that 5-(2-phenylethyl)-1H-pyrazol-3-amine, as a member of the 3AP family, possesses potential as a modulator of these targets, particularly as a kinase inhibitor.

Postulated Biological Target: Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[11][12] The 3-aminopyrazole scaffold has proven to be an effective hinge-binding motif in numerous kinase inhibitors.[9] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is found in the Aurora kinase inhibitor tozasertib.[13] The phenylethyl substituent at the C5 position of the pyrazole ring likely occupies a hydrophobic pocket within the kinase active site, potentially conferring potency and selectivity.

Key Kinase Families of Interest

Based on extensive research into 3AP analogues, the primary kinase families to investigate for 5-(2-phenylethyl)-1H-pyrazol-3-amine include:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[14]

-

Receptor Tyrosine Kinases (RTKs): Such as AXL and FGFR, which are often implicated in tumor growth, angiogenesis, and metastasis.[4][9]

-

p38 MAP Kinase: A key enzyme in the inflammatory signaling cascade.[5]

The following sections detail the experimental workflows required to systematically evaluate the activity of a novel 3AP derivative against these targets.

Experimental Workflows for Biological Characterization

The investigation of a novel compound's biological activity follows a hierarchical approach, beginning with broad, high-throughput biochemical screens and progressing to more complex cell-based assays that assess physiological relevance.

Workflow for Kinase Inhibitor Profiling

This workflow is designed to determine the potency, selectivity, and mechanism of action of the test compound as a kinase inhibitor.

Caption: Workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).[15]

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, such as luminescence (measuring ATP depletion) or fluorescence (detecting a phosphorylated product).[12]

Materials:

-

Recombinant human kinase (e.g., CDK2/CycA, AXL)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine-5'-triphosphate (ATP)

-

Test compound (5-(2-phenylethyl)-1H-pyrazol-3-amine)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, TR-FRET reagents)[12]

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. Allow to incubate for 15-30 minutes at room temperature to permit compound binding.

-

Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).

-

Data Acquisition: Read the plate using a suitable microplate reader (luminescence or fluorescence).

-

Data Analysis: Plot the signal versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table (Hypothetical Results):

| Kinase Target | Test Compound IC50 (nM) | Reference Inhibitor IC50 (nM) |

| CDK2/Cyclin A | 85 | Roscovitine: 150 |

| AXL | 25 | BGB324: 15 |

| FGFR2 | 150 | Pemigatinib: 2 |

| p38α MAPK | >10,000 | Skepinone-L: 1.3 |

Protocol 2: Cell-Based Antiproliferative Assay

This protocol assesses the compound's ability to inhibit the growth and proliferation of cancer cell lines.[16]

Principle: Cell viability is often measured via the quantification of ATP, which is an indicator of metabolically active cells.[17] A decrease in ATP levels corresponds to a reduction in cell proliferation or an increase in cell death.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon cancer)[14][18]

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom, white-walled plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Return the plate to the incubator for 72 hours.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Analysis

A key aspect of characterizing a kinase inhibitor is to confirm that it modulates the intended signaling pathway within the cell.

AXL Signaling Pathway and Point of Inhibition

AXL is an RTK that, upon binding its ligand Gas6, dimerizes and autophosphorylates, activating downstream pro-survival pathways like PI3K/AKT and MAPK/ERK. A 3-aminopyrazole-based AXL inhibitor would bind to the ATP pocket in the kinase domain, preventing this autophosphorylation and blocking all downstream signaling.

Caption: Inhibition of the AXL signaling pathway.

Conclusion and Future Directions

The 3-aminopyrazole scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors.[9][13] While direct biological data for 5-(2-phenylethyl)-1H-pyrazol-3-amine is currently limited, its structural features strongly suggest potential activity against therapeutically relevant kinases such as AXL and CDKs.

The experimental workflows outlined in this guide provide a comprehensive and logical path for its characterization. Future work should focus on:

-

Executing broad kinase screening to identify primary targets.

-

Validating on-target activity in relevant cancer cell lines.

-

Conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Evaluating pharmacokinetic and in vivo efficacy in preclinical tumor models.[17]

Through this systematic approach, the full therapeutic potential of this and related 3-aminopyrazole derivatives can be thoroughly investigated.

References

-

Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Pommier, Y. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC, NIH. [Link]

-

Lusardi, M. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC, PubMed Central. [Link]

-

Hahne, F. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, PubMed Central. [Link]

-

Zhidkova, E. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

-

EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

-

Lusardi, M. et al. (2023). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red. ResearchGate. [Link]

-

Patel, A. et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. ResearchGate. [Link]

-

Giam, H. et al. (2012). In vitro JAK kinase activity and inhibition assays. PubMed, NIH. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Al-Amiery, A. et al. (2019). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]

-

Kudolo, E. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC, NIH. [Link]

-

Wang, H. et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online. [Link]

-

Various Authors. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

-

Wang, Z. et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]

-

Scott, D. et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC, NIH. [Link]

-

Naim, M. et al. (2017). Current status of pyrazole and its biological activities. PMC, PubMed Central. [Link]

-

Various Authors. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

-

Ali, S. et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]

-

Wang, X. et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. PubMed. [Link]

-

Al-Ostoot, F. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Jabeen, A. et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

-

Kamal, A. et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. PubMed. [Link]

-

Lusardi, M. et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC, PubMed Central. [Link]

Sources

- 1. 1000895-40-8 CAS MSDS (5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. noblelifesci.com [noblelifesci.com]

- 18. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-(2-phenylethyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its remarkable versatility and capacity for diverse chemical modifications have cemented its role as a cornerstone in the development of novel therapeutics.[2][3] This guide focuses on a specific, yet promising, member of this family: 5-(2-phenylethyl)-1H-pyrazol-3-amine.

While extensive research on this particular molecule is still emerging, its structural components—the 3-aminopyrazole core and the phenylethyl substituent—suggest a significant potential for biological activity. The 3-aminopyrazole moiety is a key feature in numerous compounds with demonstrated anti-infective, anticancer, and anti-inflammatory properties.[4] This technical guide will provide a comprehensive overview of 5-(2-phenylethyl)-1H-pyrazol-3-amine, including its chemical properties, a plausible synthetic route, and its inferred biological significance based on the well-established pharmacology of related pyrazole derivatives.

Chemical Properties and Synthesis

The fundamental characteristics of 5-(2-phenylethyl)-1H-pyrazol-3-amine are summarized below. These properties are crucial for its handling, formulation, and application in a research setting.

| Property | Value | Source |

| CAS Number | 1000895-40-8 | [5] |

| Molecular Formula | C11H13N3 | [5] |

| Molecular Weight | 187.24 g/mol | [5] |

| Predicted XlogP | 1.8 | [6] |

Proposed Synthesis Workflow

The synthesis of 5-(2-phenylethyl)-1H-pyrazol-3-amine can be logically approached through the well-established reaction of a β-ketonitrile with hydrazine. This method is one of the most versatile for creating 5-aminopyrazoles.[7]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1000895-40-8 CAS MSDS (5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - 1-(2-phenylethyl)-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

spectroscopic data of 5-(2-phenylethyl)-1H-pyrazol-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 5-(2-phenylethyl)-1H-pyrazol-3-amine

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-(2-phenylethyl)-1H-pyrazol-3-amine (CAS No. 1000895-40-8). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to serve as a foundational reference for the characterization of this and similar pyrazole derivatives.

Introduction

5-(2-phenylethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core, a primary amine, and a phenylethyl substituent. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol .[1] The structural elucidation of such molecules is fundamental in medicinal chemistry and materials science, where a deep understanding of a compound's identity, purity, and structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process. While specific experimental data for this compound is not widely published, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Causality in Proton Environments: The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity information.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | br s | 1H | NH (pyrazole) | The acidic proton on the pyrazole ring is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |

| ~7.20-7.35 | m | 5H | Ar-H | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. |

| ~5.45 | s | 1H | CH (pyrazole) | The lone proton on the pyrazole ring is in an electron-rich environment and is expected to appear as a singlet in this region.[2] |

| ~4.70 | br s | 2H | NH₂ | The primary amine protons are typically broad due to quadrupole broadening and exchange. They will exchange with D₂O.[2] |

| ~2.85 | t, J ≈ 7.5 Hz | 2H | Ph-CH₂- | These protons are adjacent to the phenyl ring and a CH₂ group, resulting in a triplet. |

| ~2.65 | t, J ≈ 7.5 Hz | 2H | -CH₂-Py | These protons are adjacent to the pyrazole ring and a CH₂ group, also appearing as a triplet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-phenylethyl)-1H-pyrazol-3-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Workflow Diagram:

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Causality of IR Absorptions: The frequency of vibration, and thus the position of the absorption band, is dependent on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450-3300 | Medium, two bands | Asymmetric & Symmetric N-H stretch | Primary Amine |

| 3200-3000 | Broad, Medium | N-H stretch | Pyrazole |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic |

| 1650-1580 | Medium | N-H bend | Primary Amine |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Aromatic and Pyrazole rings |

Experimental Protocol for IR Spectroscopy (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

IR Spectroscopy Workflow Diagram:

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Causality of Fragmentation: In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•). The molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern is characteristic of the molecule's structure, with cleavage often occurring at weaker bonds or to form stable carbocations or neutral molecules.

Predicted Mass Spectrum (Electron Ionization):

| m/z | Proposed Ion | Comments |

| 187 | [C₁₁H₁₃N₃]⁺• | Molecular ion (M⁺•). Its presence confirms the molecular weight. |

| 91 | [C₇H₇]⁺ | Tropylium ion. A very common and stable fragment resulting from benzylic cleavage. This is expected to be the base peak. |

| 158 | [M - C₂H₅]⁺• | Loss of an ethyl radical. |

| 104 | [C₈H₈]⁺• | Styrene radical cation from cleavage of the bond between the ethyl group and the pyrazole ring. |

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Mass Spectrometry Workflow Diagram:

Caption: Workflow for EI-MS analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for scientists, enabling them to anticipate the spectroscopic features of this compound and to interpret experimental data with confidence.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022, March 9). 1H NMR Chemical Shift. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of Phenylethyl Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs.[1][2] When functionalized with a phenylethyl moiety, this chemical class gains access to a diverse array of biological targets, demonstrating significant therapeutic potential across oncology, inflammation, and neurology. This guide provides a comprehensive exploration of the key therapeutic targets of phenylethyl pyrazole derivatives, delving into the mechanistic rationale for their activity. We will examine established and emerging targets, including protein kinases, G-protein coupled receptors (GPCRs), and other critical enzyme systems. Furthermore, this document details robust experimental workflows for target identification and validation, offering field-proven insights for researchers and drug development professionals.

Introduction: The Phenylethyl Pyrazole Scaffold in Medicinal Chemistry

The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.[3] The addition of a phenylethyl group often enhances interactions with hydrophobic pockets within target proteins, a critical feature for achieving high-affinity binding. This combination has proven particularly effective in the design of inhibitors that target ATP-binding sites in kinases.[1] The historical development of pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib, has paved the way for the exploration of more complex derivatives, including those with the phenylethyl substituent, for a wider range of diseases.[2][4]

Key Therapeutic Target Classes

The biological activity of phenylethyl pyrazole derivatives is broad, a testament to the scaffold's ability to be adapted to interact with various protein families.[5]

2.1 Protein Kinases: The Dominant Target Landscape

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, especially in oncology.[6] Altered kinase activity is a hallmark of many cancers, and pyrazole-based inhibitors have shown significant promise in this area.[1][7] Many approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole ring, underscoring its importance in this domain.[1]

2.1.1 Rationale for Targeting Kinases

The core function of kinases is to catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This modification acts as a molecular switch, turning protein activity on or off. The ATP-binding pocket of kinases provides a well-defined site for the design of competitive inhibitors. The phenylethyl pyrazole scaffold is adept at occupying this pocket, with the pyrazole ring often forming critical hydrogen bonds with the kinase hinge region, while the phenylethyl group extends into a nearby hydrophobic pocket.[1]

2.1.2 Case Study: Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

Several phenylethyl pyrazole derivatives have been investigated as inhibitors of RTKs, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis.[8][9]

-

EGFR and VEGFR-2: Fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[8] This dual-targeting approach can be particularly effective in cancer therapy by simultaneously inhibiting tumor cell proliferation and the formation of new blood vessels that supply the tumor.

2.1.3 Emerging Kinase Targets

Research continues to identify new kinase targets for phenylethyl pyrazole derivatives.

-

Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. Pyrazole derivatives have been designed to interact with the ATP-binding site of Aurora-A kinase.[6]

-

CDKs (Cyclin-Dependent Kinases): As key regulators of the cell cycle, CDKs are attractive targets. Pyrazole-containing compounds have been developed as potent CDK2 inhibitors.[9][10]

-

RET (Rearranged during Transfection) Kinase: Aberrant RET signaling is implicated in several cancers. Molecular modeling studies have guided the design of potent pyrazole-based RET kinase inhibitors.[11]

Table 1: Representative Pyrazole Derivatives and their Kinase Targets

| Compound Class | Target Kinase(s) | Therapeutic Area | Reference(s) |

| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | Oncology | [8][9] |

| Pyrazole-Thiazolidinone Hybrids | Aurora-A Kinase | Oncology | [6] |

| Pyrazolo[1,5-a]pyrimidines | CDK2 | Oncology | [9] |

| 3-Amino-1H-pyrazoles | CDK16 (PCTAIRE family) | Oncology | [12] |

| Pyrazole Carbaldehydes | PI3 Kinase | Oncology | [10] |

2.2 G-Protein Coupled Receptors (GPCRs)

While kinases are a major focus, the phenylethyl pyrazole scaffold also shows promise in modulating GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.

2.2.1 Androgen Receptor (AR)

The androgen receptor, a nuclear receptor that functions as a transcription factor, is a key driver of prostate cancer.[13] Phenylethyl pyrazole derivatives have been developed as potent AR antagonists, inhibiting the growth of prostate cancer cells.[13]

2.2.2 Estrogen Receptor (ER)

The estrogen receptor is a key target in the treatment of hormone-responsive breast cancer. Nitro-substituted triaryl pyrazole derivatives have been synthesized and shown to bind to both ERα and ERβ subtypes.[14]

2.3 Other Enzyme and Biological Systems

The therapeutic reach of phenylethyl pyrazole derivatives extends beyond kinases and GPCRs to other critical enzyme systems.

2.3.1 Anti-inflammatory Targets: COX and Lipoxygenase

2.3.2 Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. Certain pyrazole derivatives have demonstrated promising MAO-B inhibitory activity.[18]

2.3.3 Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization is a validated anticancer strategy. Some indenopyrazole derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine binding site.[10][19]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for confidently identifying and validating the therapeutic targets of novel phenylethyl pyrazole derivatives.

3.1 Initial Target Identification: Kinase Profiling

Given the prevalence of kinases as targets for this compound class, a broad kinase panel screening is a logical first step.

Protocol 3.1.1: In Vitro Radiometric Kinase Assay

This protocol provides a quantitative measure of a compound's ability to inhibit a specific kinase.

Causality: The choice of a radiometric assay using [γ-³³P]-ATP is based on its high sensitivity and direct measurement of enzymatic activity (phosphate transfer). This method is considered a gold standard for quantifying kinase inhibition.

-

Preparation of Reagents:

-

Kinase Buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1% BSA, and 1 mM DTT.

-

Test Compound: Serially dilute the phenylethyl pyrazole derivative in 100% DMSO, followed by a final dilution in kinase buffer.

-

Kinase and Substrate: Dilute the target kinase and its specific peptide or protein substrate to their optimal concentrations in kinase buffer.

-

ATP Solution: Prepare a stock solution of [γ-³³P]-ATP and unlabeled ATP in kinase buffer. The final concentration should be at or below the Km for the specific kinase to ensure sensitive detection of competitive inhibition.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the diluted test compound.

-

Add 20 µL of the kinase/substrate mixture to each well.

-

Incubate for 10 minutes at 30°C to allow the compound to bind to the kinase.

-

Initiate the reaction by adding 25 µL of the ATP solution.

-

Incubate for 45 minutes at 30°C.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

-

Detection and Data Analysis:

-

Transfer 10 µL of the reaction mixture onto a P30 filtermat.

-

Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

-

Allow the filtermat to dry completely.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

3.2 Cellular Target Engagement and Pathway Analysis

Once a primary target is identified, it is crucial to confirm that the compound engages this target within a cellular context and modulates its downstream signaling pathways.

Protocol 3.2.1: Western Blotting for Phosphorylated Substrates

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's known downstream substrate in cells.

Causality: Observing a dose-dependent decrease in the phosphorylation of a specific substrate provides strong evidence that the compound is hitting its intended target in a complex cellular environment and exerting a biological effect.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 70-80% confluency.

-

Treat the cells with increasing concentrations of the phenylethyl pyrazole derivative for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.

-

If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator 15-30 minutes prior to lysis.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein of the substrate to confirm equal loading.

-

3.3 Phenotypic Screening and Validation

Ultimately, the therapeutic potential of a compound is determined by its effect on cellular phenotype, such as inducing cell death in cancer cells.

Protocol 3.3.1: Cell Viability Assay (MTT)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Causality: A reduction in MTT conversion to formazan correlates with a decrease in metabolically active, viable cells, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the phenylethyl pyrazole derivative.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

-

Visualization of Pathways and Workflows

Diagram 1: Simplified Kinase Signaling Pathway (e.g., MAPK/ERK Pathway)

Caption: Inhibition of the MAPK pathway by a pyrazole derivative targeting RAF kinase.

Diagram 2: Experimental Workflow for Target Validation dot

// Nodes Start [label="Hypothesis:\nCompound targets Kinase X", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay1 [label="Protocol 3.1.1:\nIn Vitro Kinase Assay", shape=parallelogram, fillcolor="#FBBC05"]; Result1 [label="Determine IC50 value", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Assay2 [label="Protocol 3.2.1:\nCellular Western Blot", shape=parallelogram, fillcolor="#FBBC05"]; Result2 [label="Confirm target engagement\n(p-Substrate reduction)", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Assay3 [label="Protocol 3.3.1:\nCell Viability Assay (MTT)", shape=parallelogram, fillcolor="#FBBC05"]; Result3 [label="Measure phenotypic effect\n(e.g., GI50)", shape=diamond, style=filled, fillcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nTarget Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Assay1; Assay1 -> Result1; Result1 -> Assay2 [label="If IC50 is potent"]; Assay2 -> Result2; Result2 -> Assay3 [label="If target is engaged"]; Assay3 -> Result3; Result3 -> Conclusion [label="If phenotype correlates\nwith target inhibition"]; }

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

In Silico Modeling of 5-(2-phenylethyl)-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals

This document serves as an in-depth technical guide for the computational evaluation of 5-(2-phenylethyl)-1H-pyrazol-3-amine, a small molecule with potential therapeutic applications. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow that emphasizes scientific integrity, logical experimental design, and self-validation at each stage of the in silico analysis.

Introduction: The Strategic Imperative of In Silico Modeling

The path from a promising molecule to a clinically approved drug is notoriously long, expensive, and fraught with high attrition rates. Computer-aided drug design (CADD) has become an indispensable tool to mitigate these challenges.[1][2] By creating predictive models and simulating molecular interactions, we can rapidly assess a compound's potential efficacy, safety, and drug-like properties, thereby prioritizing resources for the most promising candidates. This guide outlines a robust in silico workflow to thoroughly characterize 5-(2-phenylethyl)-1H-pyrazol-3-amine.

Part 1: Foundational Analysis and Target Identification

Before embarking on complex simulations, it is crucial to gather all available information about the molecule of interest and to identify its most likely biological targets. The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Compound Profiling

The initial step involves defining the physicochemical properties of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

| Property | Value | Source |

| CAS Number | 1000895-40-8 | [5][6][7] |

| Molecular Formula | C11H13N3 | [6][7][8] |

| Molecular Weight | 187.24 g/mol | [6][7][8] |

| SMILES | Nc1n[nH]c(c1)CCc1ccccc1 | [5] |

Target Prediction: A Multi-pronged Approach

Identifying the correct biological target is paramount. We will employ a combination of ligand-based and structure-based methods to generate a high-confidence list of potential protein targets.

-

Ligand-Based Target Prediction:

-

Methodology: Utilize the SMILES string of 5-(2-phenylethyl)-1H-pyrazol-3-amine to perform similarity and substructure searches against established bioactivity databases.

-

Rationale: This approach is based on the principle that structurally similar molecules are likely to have similar biological targets.

-

Recommended Tools:

-

ChEMBL: A comprehensive database of bioactive drug-like small molecules.

-

PubChem: A public repository of chemical substances and their biological activities.[9]

-

SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

-

-

-

Structure-Based Target Prediction (Inverse Docking):

-

Methodology: Dock the 3D structure of our compound against a large library of protein structures with known binding sites.

-

Rationale: This "reverse" docking approach can uncover potential off-target effects and identify novel targets.

-

Workflow:

-

Generate a low-energy 3D conformer of the ligand.

-

Utilize a platform like VirtualFlow or a curated protein library (e.g., PDBbind) for screening.

-

Rank the potential targets based on their docking scores and binding energies.

-

-

Part 2: Molecular Docking and Binding Mode Analysis

Once a primary target is identified, molecular docking will be used to predict the preferred binding orientation and affinity of 5-(2-phenylethyl)-1H-pyrazol-3-amine within the protein's active site.

Molecular Docking Workflow

Caption: A schematic overview of the molecular docking process.

-

Protein Preparation:

-

Download the target protein's crystal structure from the Protein Data Bank (PDB).

-

Using a molecular modeling suite like Schrödinger or MOE, prepare the protein by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

-

Ensure correct protonation states at physiological pH (7.4).

-

-

Docking Execution:

-

Define the docking grid around the active site of the protein.

-

Utilize a docking algorithm such as AutoDock Vina or Glide to perform the docking calculations.

-

-

Results Analysis:

-

Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

-

Visualize the protein-ligand complex to gain a structural understanding of the binding mode.

-

Part 3: Molecular Dynamics (MD) Simulations

To assess the stability of the docked pose and to account for protein flexibility, we will perform all-atom MD simulations.

MD Simulation Workflow

Caption: The sequential steps involved in a molecular dynamics simulation.

-

System Building:

-

The docked protein-ligand complex is placed in a periodic box and solvated with an explicit water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

-

Simulation:

-

The system is first minimized to remove steric clashes.

-

It is then gradually heated and equilibrated under constant volume and then constant pressure.

-

A production run of at least 100 ns is performed to generate a stable trajectory.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): To monitor the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more quantitative estimate of the binding affinity.

-

Part 4: ADMET and Drug-Likeness Prediction

A viable drug candidate must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

In Silico ADMET Profiling

| Parameter | Desired Property | Rationale |

| Lipinski's Rule of Five | Compliance | A guideline for oral bioavailability.[10] |

| Aqueous Solubility | High | Essential for absorption and distribution. |

| Blood-Brain Barrier (BBB) Permeability | Target-dependent | Important for CNS targets. |

| CYP450 Inhibition | Low | To avoid drug-drug interactions. |

| hERG Inhibition | Low | To minimize the risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | To avoid potential carcinogenicity. |

-

Software Selection:

-

Utilize a combination of freely available web servers and commercial software to obtain a consensus prediction.

-

Recommended Tools: SwissADME, pkCSM, and the QikProp module in the Schrödinger suite.

-

-

Data Analysis:

-

Evaluate the predicted ADMET profile of 5-(2-phenylethyl)-1H-pyrazol-3-amine.

-

Identify any potential liabilities that may need to be addressed through chemical modification.

-

Conclusion and Future Outlook

This technical guide provides a comprehensive in silico workflow for the initial characterization of 5-(2-phenylethyl)-1H-pyrazol-3-amine.[2] The insights gained from these computational studies will be invaluable for guiding subsequent experimental validation and for the rational design of new analogs with improved potency and pharmacokinetic properties. The integration of computational and experimental approaches is key to accelerating the drug discovery process.[1][11]

References

-

Paving the way for small-molecule drug discovery - PMC. (n.d.). Retrieved from [Link]

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC. (n.d.). Retrieved from [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. (n.d.). Retrieved from [Link]

-

In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. (n.d.). Retrieved from [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central. (2023, May 15). Retrieved from [Link]

-

Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved from [Link]

-

The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5). Retrieved from [Link]

-

BioNeMo for Biopharma | Drug Discovery with Generative AI - NVIDIA. (n.d.). Retrieved from [Link]

-

Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry. (2024, October 24). Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

-

N-ethyl-5-phenyl-1H-pyrazol-3-amine - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][10][12]triazin-7(6H)-ones and Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- [CAS: 1000895-40-8] - Ivy Fine Chemicals. (n.d.). Retrieved from [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. (2022, August 24). Retrieved from [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 31). Retrieved from [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013, December 5). Retrieved from [Link]

Sources

- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]

- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ivychem.com [ivychem.com]

- 6. biosynth.com [biosynth.com]

- 7. 1000895-40-8 CAS MSDS (5-(2-PHENYLETHYL)-1H-PYRAZOL-3-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 5-Phenylethyl Pyrazoles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting preliminary cytotoxicity screening of novel 5-phenylethyl pyrazole compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This document outlines the critical steps from experimental design to data interpretation, emphasizing the scientific rationale behind methodological choices. It serves as a practical resource for researchers aiming to evaluate the cytotoxic potential of newly synthesized pyrazole analogues as a crucial first step in the drug discovery pipeline.

Introduction: The Rationale for Screening 5-Phenylethyl Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs.[5][6] In oncology, pyrazole derivatives have demonstrated efficacy by targeting various critical cellular pathways involved in cancer progression, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2][7] The 5-phenylethyl substitution on the pyrazole ring is a strategic modification aimed at enhancing lipophilicity and potentially improving cell permeability and target engagement.